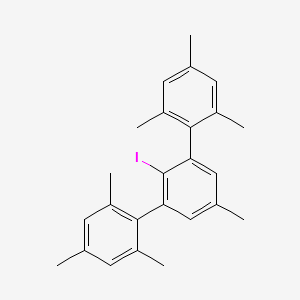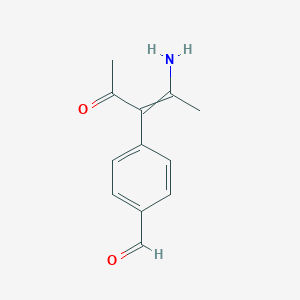![molecular formula C12H13NO2 B12573676 1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene CAS No. 213599-38-3](/img/structure/B12573676.png)
1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic isocyanates. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with a pent-4-en-1-yloxy group.
Méthodes De Préparation
The synthesis of 1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene typically involves the reaction of 4-hydroxybenzyl alcohol with pent-4-en-1-yl bromide to form the corresponding ether. This intermediate is then treated with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent the hydrolysis of the isocyanate .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The double bond in the pent-4-en-1-yloxy group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and alcohols.
Common reagents used in these reactions include amines, alcohols, halogens, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of polymers and resins.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea and carbamate linkages.
Mécanisme D'action
The mechanism of action of 1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of urea and carbamate linkages. These reactions are often facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the isocyanate group .
Comparaison Avec Des Composés Similaires
1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene can be compared with other aromatic isocyanates, such as:
1-Isocyanato-2-(pent-4-en-1-yloxy)benzene: Similar structure but with the isocyanate group in a different position on the benzene ring.
1-Isocyanato-4-(2-propen-1-yloxy)benzene: Similar structure but with a different alkoxy substituent.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes.
Propriétés
Numéro CAS |
213599-38-3 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-isocyanato-4-pent-4-enoxybenzene |
InChI |
InChI=1S/C12H13NO2/c1-2-3-4-9-15-12-7-5-11(6-8-12)13-10-14/h2,5-8H,1,3-4,9H2 |
Clé InChI |
UUHOVTADIWKKHU-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCOC1=CC=C(C=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)
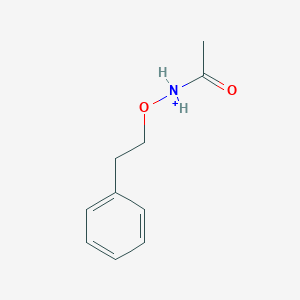
![3-[Methyl(2-phenylethyl)amino]-L-alanine](/img/structure/B12573611.png)
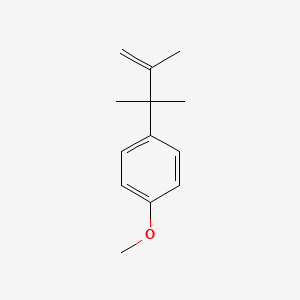
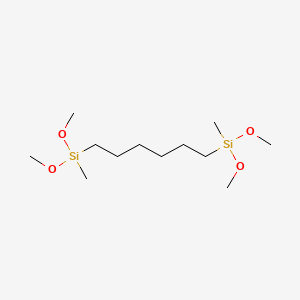


![N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12573635.png)
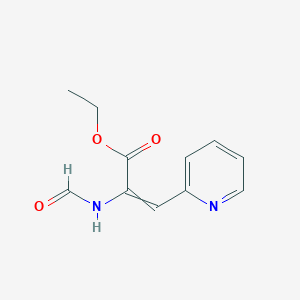
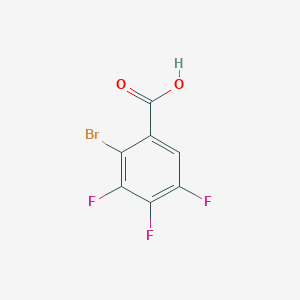
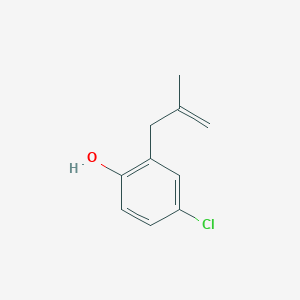
![[Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
